(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487986
InChI: InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC17487986

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1
Standard InChI Key VLXPFXNUEXUCAP-MRVPVSSYSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O
Canonical SMILES CC1=CC(=C(C=C1)C(CC(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a propanoic acid backbone with an amino group at the β-carbon (C3) and a 2-hydroxy-4-methylphenyl substituent. Its IUPAC name, (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, reflects the stereochemistry (R-configuration) and substitution pattern. Key features include:

  • Molecular Formula: C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3

  • Molecular Weight: 209.24 g/mol (calculated from PubChem data for analogous compounds )

  • Stereochemistry: The R-configuration at C3 confers chirality, influencing biological activity and synthetic routes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3PubChem
Molecular Weight209.24 g/molPubChem
Melting PointNot reported-
SolubilityModerate in polar solventsPatent

Spectral Signatures

While direct spectral data for this compound are scarce, analogous β-amino acids exhibit characteristic NMR and IR profiles:

  • 1H^1\text{H} NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), hydroxyl (δ 5.0–5.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .

  • IR: Stretching vibrations for -OH (3200–3600 cm1^{-1}), -COOH (1700–1750 cm1^{-1}), and -NH2_2 (3300–3500 cm1^{-1}) .

Synthesis and Biocatalytic Production

Chemical Synthesis Pathways

Synthetic routes to β-hydroxy-α-amino acids often involve aldol condensation or enzymatic catalysis. For (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, potential methods include:

Aldolase-Catalyzed Asymmetric Synthesis

Engineered aldolases, as described in patent WO2018219107A1 , enable stereoselective formation of β-hydroxy-α-amino acids. For example:

  • Substrates: Glycine and 2-hydroxy-4-methylbenzaldehyde.

  • Reaction: Aldol addition under mild conditions (pH 7–9, 25–40°C) yields the target compound with >90% diastereomeric excess .

  • Advantages: Avoids harsh reagents (e.g., strong acids/bases) and simplifies purification .

Protection-Deprotection Strategies

Patent WO2004043905A1 outlines methods for synthesizing protected amino acid derivatives:

  • Amino Protection: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

  • Hydroxyl Protection: Methyl or acetyl esters.

  • Deprotection: Acidic (HCl/dioxane) or catalytic hydrogenation conditions .

Pharmacological and Industrial Applications

Biocatalytic Relevance

Engineered aldolases (e.g., from Pseudomonas spp.) enable scalable production of chiral β-amino acids, reducing reliance on racemic resolutions .

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers .

  • Chiral CE: Capillary electrophoresis with cyclodextrin additives achieves baseline separation .

Crystallography

Single-crystal X-ray diffraction confirms stereochemistry. For analogous compounds, space group P21_121_121_1 with Z = 4 is common .

Challenges and Future Directions

Emerging Solutions

  • Directed Evolution: Optimize aldolase activity and substrate specificity .

  • Flow Chemistry: Continuous synthesis improves throughput and reduces waste .

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